molecular formula C15H24FN5 B11734320 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11734320
M. Wt: 293.38 g/mol
InChI Key: AJLVTKUMOMZJRT-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substitution pattern, which includes an ethyl, fluoro, and methyl group on the pyrazole ring, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl, fluoro, and methyl groups onto the pyrazole ring is achieved through electrophilic substitution reactions using reagents like ethyl iodide, fluorinating agents, and methyl iodide.

    Coupling Reactions: The final step involves coupling the substituted pyrazole with an appropriate amine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ethyl iodide, methyl iodide, fluorinating agents.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-5-fluoro-1H-pyrazole: Shares a similar pyrazole core but lacks the additional amine and methylpropyl groups.

    5-methyl-1-(2-methylpropyl)-1H-pyrazole-3-amine: Similar structure but without the ethyl and fluoro substitutions.

    N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-1H-pyrazol-3-amine: Lacks the fluoro substitution.

Uniqueness

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoro groups on the pyrazole ring enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C15H24FN5

Molecular Weight

293.38 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C15H24FN5/c1-6-20-15(16)13(12(5)18-20)8-17-14-7-11(4)21(19-14)9-10(2)3/h7,10H,6,8-9H2,1-5H3,(H,17,19)

InChI Key

AJLVTKUMOMZJRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C(=C2)C)CC(C)C)F

Origin of Product

United States

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